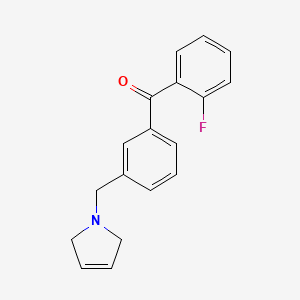

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is a benzophenone derivative featuring two distinct aromatic rings. The first phenyl ring is substituted with a fluorine atom at the ortho-position (2-fluorophenyl), while the second phenyl ring carries a 2,5-dihydro-1H-pyrrol-1-ylmethyl group at the meta-position (3-position). This compound is identified by multiple aliases, including 2-Fluoro-3'-(3-pyrrolinomethyl) benzophenone and AKOS016020901, with the DTXSID identifier DTXSID80643494 .

Structurally, the molecule combines aromaticity with a partially saturated pyrrolidine ring, which may influence its electronic properties and biological interactions.

Propriétés

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUYFPPIJAVOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643494 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-23-0 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

This compound contains a pyrrole ring, which is a common structure in many bioactive molecules and drugs, suggesting that it may interact with a variety of biological targets

Mode of Action

Compounds containing a pyrrole ring are known to bind with high affinity to multiple receptors, which could potentially lead to a variety of biochemical changes

Biochemical Pathways

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that this compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level. More research is needed to elucidate these effects.

Analyse Biochimique

Biochemical Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby altering phosphorylation states and downstream signaling events. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in altered cellular functions, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage is required to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to the formation of active or inactive metabolites, affecting the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism.

Activité Biologique

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, often referred to as a pyrrole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

The compound features a pyrrole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrrole ring followed by functionalization at various positions. For instance, one study details the synthesis of related pyrrole derivatives through reactions involving amidrazones and cyclic anhydrides, yielding compounds with varying degrees of biological activity .

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Anticancer Activity

Several studies have reported on the anticancer properties of pyrrole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable finding is that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin . The mechanism often involves the inhibition of critical proteins involved in cell proliferation and survival.

2. Antimicrobial Properties

Pyrrole derivatives are also recognized for their antimicrobial activity. Research has indicated that certain compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

3. Neuroprotective Effects

Some studies suggest that pyrrole derivatives may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases .

Case Studies

Study 1: Antitumor Activity Assessment

In a comparative study on various pyrrole derivatives, the compound demonstrated significant antitumor activity against human cancer cell lines such as A431 and HT29. The study utilized a series of SAR analyses to determine that substitution patterns on the phenyl rings significantly influenced the potency of these compounds .

Study 2: Antimicrobial Efficacy

A systematic evaluation of antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Data Tables

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing the pyrrole moiety exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to improved therapeutic outcomes. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound might exhibit comparable effects .

Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives has been well-documented. The unique structure of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone may provide a scaffold for developing new antimicrobial agents. Preliminary studies indicate that such compounds can effectively inhibit bacterial growth, making them candidates for further development in treating infections .

Neuroprotective Effects

Recent investigations into pyrrole derivatives have suggested neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells under stress conditions .

Condensation Reactions

One common method involves the condensation of 2-fluorobenzoyl chloride with a pyrrole derivative under basic conditions to yield the desired ketone product. This approach is advantageous due to its straightforward procedure and relatively high yields.

Photoredox Catalysis

Recent advancements in photoredox catalysis have allowed for more efficient synthesis routes that utilize visible light to drive chemical reactions, potentially reducing the need for harsh reagents and conditions .

Pharmaceutical Development

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new anticancer or antimicrobial therapies.

Material Science

The unique structural properties of this compound may also find applications in material science, particularly in the development of organic semiconductors or as a functional material in sensors due to its electronic properties.

Case Studies

Comparaison Avec Des Composés Similaires

Key Differences :

- Structure: Unlike the target compound’s benzophenone core, 6HO consists of a single 3-fluorophenyl ring directly bonded via a ketone to the 2,5-dihydro-1H-pyrrole ring .

- Molecular Formula: C₁₁H₁₀FNO (vs. C₁₈H₁₅FNO for the target compound).

- Substituent Effects : The absence of a second aromatic ring in 6HO reduces molecular weight and may decrease lipophilicity. The 3-fluorine position could alter steric interactions compared to the 2-fluorine in the target compound.

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone (CAS 898764-43-7)

Key Differences :

- Substituent Position : The pyrrolidinylmethyl group is attached to the para-position (4-position) of the phenyl ring instead of the meta-position .

- Functional Group : The second aromatic ring bears a trifluoromethyl (-CF₃) group instead of fluorine. The -CF₃ group is more electron-withdrawing and lipophilic than fluorine, which could enhance binding to hydrophobic protein pockets.

- Molecular Weight: Higher (C₁₉H₁₅F₃NO) due to the -CF₃ substitution.

Key Differences :

- Core Structure : These derivatives feature a trifluoromethoxy (-OCF₃) group on the phenyl ring, which increases steric bulk and electron-withdrawing effects compared to fluorine .

- Synthesis : Similar reaction conditions (DMF, triethylamine, 75–80°C) are used, suggesting comparable solubility and thermal stability profiles for related compounds .

Structural and Functional Implications

Electronic Effects

- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity enhances dipole interactions, while -CF₃ offers greater lipophilicity and metabolic resistance .

- Substituent Position : Meta-substitution (target compound) may allow better conformational flexibility than para-substitution (CAS 898764-43-7) in binding scenarios.

Physicochemical Properties

Méthodes De Préparation

General Synthetic Route

The synthesis typically follows a multi-step sequence:

Preparation of the Aryl Ketone Core (Benzophenone Formation):

The benzophenone structure is commonly synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions involving aryl halides and aryl carboxylic acid derivatives.Introduction of the Pyrrolidine Moiety:

The 2,5-dihydro-1H-pyrrole ring is introduced through nucleophilic substitution or reductive amination on a suitable benzyl halide or aldehyde precursor.Final Assembly and Purification:

The final compound is purified by chromatographic techniques to achieve high purity suitable for research applications.

Detailed Synthetic Steps and Conditions

| Step | Reaction Type | Reagents and Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Fluorobenzoyl chloride, 3-(bromomethyl)benzene, AlCl3 | Anhydrous solvent (e.g., dichloromethane), 0–25°C | Forms (3-bromomethylphenyl)(2-fluorophenyl)methanone intermediate |

| 2 | Nucleophilic Substitution | 2,5-Dihydro-1H-pyrrole, base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF), 50–80°C | Substitution of bromide by pyrrolidine ring |

| 3 | Purification | Column chromatography, recrystallization | Ambient temperature | Ensures removal of side products and unreacted materials |

Alternative Catalytic Methods

Recent advances suggest the use of palladium or copper-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to improve yields and selectivity:

Palladium-Catalyzed Cross-Coupling:

Reaction of aryl halides with arylboronic acids or amines under Pd(0) catalysis with phosphine ligands.Copper-Catalyzed Amination:

Copper complexes facilitate the coupling of aryl halides with nitrogen nucleophiles such as pyrrolidine derivatives.

These methods offer milder conditions and better functional group tolerance compared to classical Friedel-Crafts acylation.

Research Findings and Optimization

Yield and Purity:

Optimized reaction conditions, such as temperature control and choice of solvent, significantly affect the yield and purity of the final product. For example, using dry dichloromethane and maintaining low temperatures during acylation reduces side reactions.Catalyst Efficiency:

Transition-metal catalysts improve reaction rates and selectivity. Palladium catalysts with bulky phosphine ligands have shown superior performance in coupling steps involving heterocyclic amines.Scalability:

Industrial synthesis may employ continuous flow reactors to enhance heat and mass transfer, improving scalability and reproducibility.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aryl acyl chloride, aromatic ring | AlCl3, low temperature | Simple, well-established | Harsh conditions, limited scope |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, arylboronic acid/amine | Pd(0), phosphine ligands, base | High selectivity, mild conditions | Cost of Pd catalyst |

| Copper-Catalyzed Amination | Aryl halide, pyrrolidine derivative | Cu complex, base, polar solvent | Cost-effective, good for amines | Sometimes lower yields |

| Nucleophilic Substitution | Benzyl halide intermediate, pyrrolidine | Base, polar aprotic solvent | Direct introduction of pyrrolidine | Requires good leaving group |

Q & A

Q. What synthetic methodologies are effective for preparing (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, and what purification techniques are recommended?

A three-step approach is commonly employed:

- Step 1 : Friedel-Crafts acylation of 2-fluorobenzene derivatives using AlCl₃ catalysis to introduce the ketone moiety.

- Step 2 : Nucleophilic substitution or coupling reactions to attach the (2,5-dihydro-1H-pyrrol-1-yl)methyl group to the phenyl ring.

- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures. Reaction monitoring by TLC and characterization via -NMR at each step ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this methanone derivative?

- NMR Spectroscopy : - and -NMR to verify substituent positions and electronic environments (e.g., fluorine-induced deshielding at ~δ 115-125 ppm).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional conformations. For example, torsion angles in the pyrrolidinyl group (e.g., O2—C18—C19—C20 = −103.7°) can validate spatial arrangements .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (exact mass: ~301.0784 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions between solution-state NMR data and solid-state X-ray crystallography observations regarding molecular conformation?

Discrepancies often arise from dynamic equilibria in solution (e.g., rotameric flexibility) versus fixed conformations in crystals. Strategies include:

- Variable-temperature NMR : To detect slow-exchange conformers (e.g., coalescence temperatures).

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify energetically favored conformers.

- Cross-validation : Use - NOESY to identify proximal protons in solution, aligning with X-ray-derived distances .

Q. What computational approaches are recommended for predicting the binding interactions of this compound with biological targets such as tubulin?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site. Focus on hydrogen bonding (fluorophenyl) and hydrophobic contacts (pyrrolidinyl).

- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA).

- Pharmacophore Mapping : Identify critical features (e.g., ketone oxygen as a hydrogen bond acceptor) using Phase or MOE .

Q. What strategies optimize the compound's pharmacokinetic properties through systematic structural modifications informed by SAR studies?

- Fluorine Position : Compare 2-fluorophenyl vs. 3-/4-fluoro analogs to assess metabolic stability (CYP450 resistance).

- Pyrrolidinyl Modifications : Introduce methyl groups to enhance lipophilicity (ClogP optimization) or replace with azetidine for improved solubility.

- Bioisosteric Replacement : Substitute the methanone group with sulfone or amide moieties to modulate bioavailability .

Q. How to investigate the compound's stability under various experimental conditions to ensure reproducibility in biological assays?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- HPLC Monitoring : Use C18 columns (ACN/water gradient) to quantify degradation products.

- Lyophilization : Assess stability in lyophilized vs. solution states (DMSO or PBS) over 30 days .

Q. What analytical workflows are employed to identify and characterize potential metabolites of this compound in in vitro models?

- High-Resolution Mass Spectrometry (HRMS) : Match exact masses (e.g., 301.0784 Da ± 5 ppm) to predicted Phase I/II metabolites.

- Fragmentation Patterns : Use Q-TOF MS/MS to differentiate hydroxylation (M+16) from demethylation (M-14) products.

- Isotopic Labeling : -NMR or -labeling to track metabolic pathways in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.